COX-2 Inhibitory Potency Deficit of the Unsubstituted 3,5-Diphenyl Parent Relative to 4-CF3-Phenyl Derivative
The unsubstituted parent compound (3,5-diphenyl, compound 5) exhibits only 13% inhibition of recombinant human COX-2 (hCOX-2) at 50 µM, whereas the 4-CF3-phenyl analogue (compound 12) achieves 98% inhibition at the same concentration, representing a 7.5-fold improvement in endpoint inhibition [1]. Both compounds show similar inhibitory potency on ovine COX-1 (oCOX-1): 67% for compound 5 and 60% for compound 12 [1]. This demonstrates that the 3,5-diphenyl core serves as an optimizable template rather than a fully potent inhibitor, making the unsubstituted compound the appropriate starting scaffold for synthetic elaboration.
| Evidence Dimension | COX-2 inhibition at single concentration |
|---|---|
| Target Compound Data | 13% hCOX-2 inhibition at 50 µM (compound 5, 3,5-diphenyl) |
| Comparator Or Baseline | 98% hCOX-2 inhibition at 50 µM (compound 12, 4-CF3-phenyl derivative) |
| Quantified Difference | 7.5-fold higher hCOX-2 inhibition |
| Conditions | Isolated human recombinant COX-2 enzyme assay; arachidonic acid as substrate; PGF2α reduction product quantified |
Why This Matters
Procurement of the unsubstituted compound gives the investigator the validated core scaffold for systematic SAR, rather than a terminal lead, a distinction that impacts synthetic planning and budget allocation.
- [1] Gauthier, M. P., Michaux, C., Rolin, S., Vastersaegher, C., de Leval, X., Julémont, F., Pochet, L. & Masereel, B. Synthesis, molecular modelling and enzymatic evaluation of (±)3,5-diphenyl-2-thioxoimidazolidin-4-ones as new potential cyclooxygenase inhibitors. Bioorg. Med. Chem. 14, 918–927 (2006). View Source
